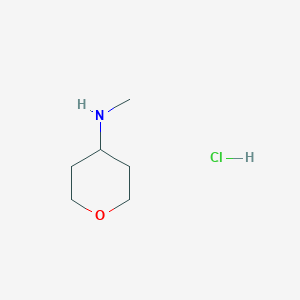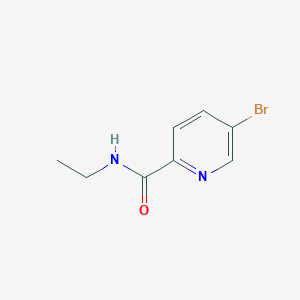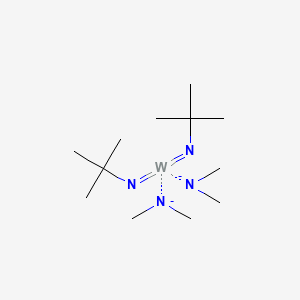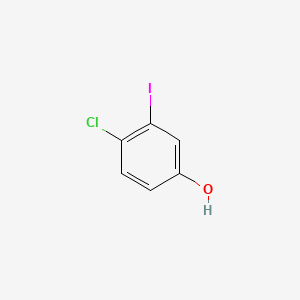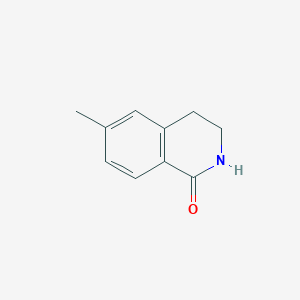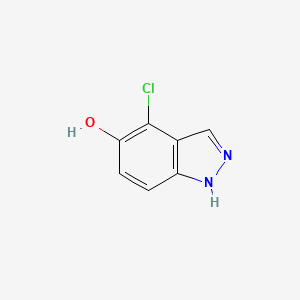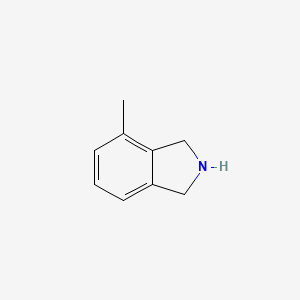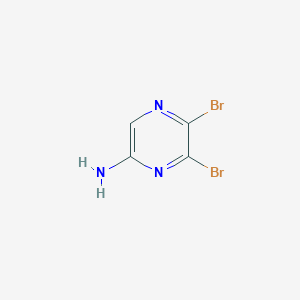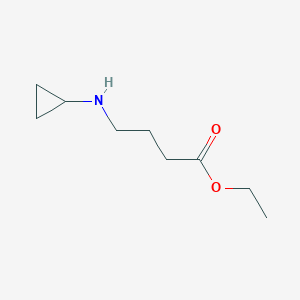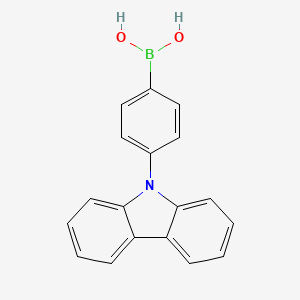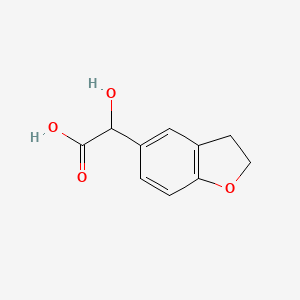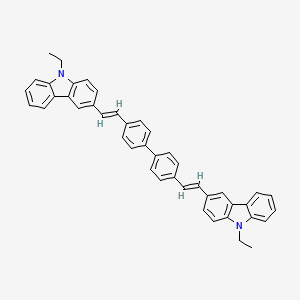
4,4'-Bis(2-(9-ethyl-9H-carbazol-3-yl)vinyl)-1,1'-biphenyl
説明
The molecule “4,4’-Bis(2-(9-ethyl-9H-carbazol-3-yl)vinyl)-1,1’-biphenyl” is a complex organic compound. It contains two carbazole units, which are aromatic heterocyclic organic compounds. The carbazole units are connected by a vinyl group to a biphenyl core .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, carbazole derivatives are often synthesized through electropolymerization . Additionally, Suzuki cross-coupling reactions are commonly used in the synthesis of biphenyl compounds .Molecular Structure Analysis
The molecule likely has a conjugated system due to the alternating single and double bonds in the vinyl and biphenyl groups. This could give the molecule interesting optical and electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and substituents. Carbazole derivatives often have good thermal stability and optoelectronic properties .科学的研究の応用
-
Field: Optoelectronics
- Application : Carbazole derivatives are used in the field of optoelectronics due to their excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .
- Method : The carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .
- Results : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of optoelectronic applications .
-
Field: Organic Photovoltaics
- Application : Donor molecules of the D-π-A-π-D type structure, which can include carbazole derivatives, are often used for applications in organic photovoltaics .
- Method : Bromination of 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine followed by Suzuki cross-coupling with carbazoleboronic acid gave 4,7-bis( 5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine .
- Results : The dye exhibits fluorescence in the near infrared region of the spectrum, which makes it a promising compound for use as an active emitting layer in NIR OLED as well as for other possible applications as an IR luminophore .
-
Field: Nanodevices
- Application : Carbazole derivatives are potential candidates in the field of nanodevices due to their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
- Method : The electropolymerization of carbazole moieties can be carried out on CFME, with a total charge (Q) of 112.9 mC and bearing a low-frequency capacitance .
- Results : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of nanodevice applications .
-
Field: Rechargeable Batteries
- Application : Carbazole derivatives are used in rechargeable batteries due to their excellent electrical and electrochemical properties .
- Method : The electropolymerization of carbazole moieties can be carried out on CFME, with a total charge (Q) of 112.9 mC and bearing a low-frequency capacitance .
- Results : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of rechargeable battery applications .
-
Field: Organic Light Emitting Diodes (OLEDs)
- Application : Carbazole derivatives are used in the construction of various organic optoelectronic devices such as organic light emitting diodes (OLEDs) .
- Method : The electropolymerization of carbazole moieties can be carried out on CFME .
- Results : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of OLED applications .
-
Field: Dye-Sensitized Photovoltaic Cells
- Application : Carbazole derivatives are used in dye-sensitized photovoltaic cells combined with titanium dioxide (TiO2), which act as a charge transporting material .
- Method : The electropolymerization of carbazole moieties can be carried out on CFME .
- Results : The pysico-chemical characteristics of the polymers, revamped by employing substituents at various positions and synthetic methods, leading to the generation of highly efficient materials for a wide range of dye-sensitized photovoltaic cell applications .
将来の方向性
特性
IUPAC Name |
9-ethyl-3-[(E)-2-[4-[4-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]phenyl]ethenyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N2/c1-3-45-41-11-7-5-9-37(41)39-29-33(21-27-43(39)45)15-13-31-17-23-35(24-18-31)36-25-19-32(20-26-36)14-16-34-22-28-44-40(30-34)38-10-6-8-12-42(38)46(44)4-2/h5-30H,3-4H2,1-2H3/b15-13+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPHUPWIHDYTKU-WXUKJITCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)C4=CC=C(C=C4)C=CC5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C8=CC=CC=C81 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=CC=C(C=C4)C5=CC=C(C=C5)/C=C/C6=CC7=C(N(C8=CC=CC=C78)CC)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626230 | |
| Record name | 3,3'-{[1,1'-Biphenyl]-4,4'-diyldi[(E)ethene-2,1-diyl]}bis(9-ethyl-9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(2-(9-ethyl-9H-carbazol-3-yl)vinyl)-1,1'-biphenyl | |
CAS RN |
475480-90-1 | |
| Record name | 3,3'-{[1,1'-Biphenyl]-4,4'-diyldi[(E)ethene-2,1-diyl]}bis(9-ethyl-9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



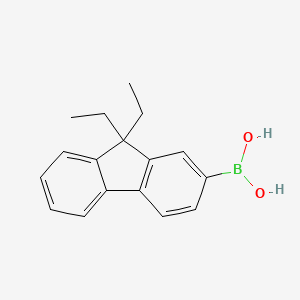
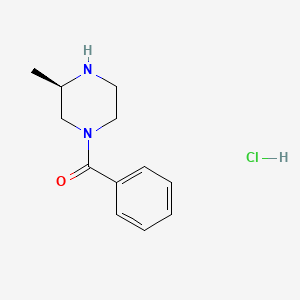
![6-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1592607.png)
